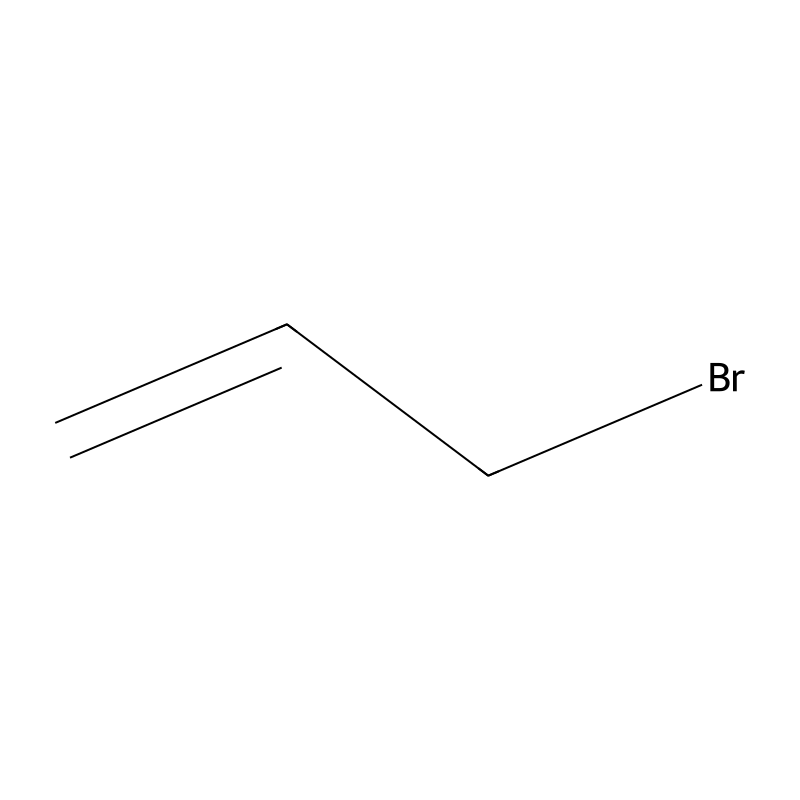

Allyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with alcohol, chloroform, ether, carbon disulfide, carbon tetrachloride

In water, 3,835 mg/L at 25 °C

Synonyms

Canonical SMILES

Alkylation

Allyl bromide can act as an alkylating agent, introducing the allyl group to other molecules through nucleophilic substitution reactions. This process is essential for synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and polymers .

Allylic substitutions

The allyl group in allyl bromide participates readily in allylic substitutions, where the carbon atom adjacent to the double bond becomes the reaction site. This property allows for the introduction of diverse functional groups into organic molecules, leading to the synthesis of complex target structures .

Cross-coupling reactions

Allyl bromide is a suitable substrate for various cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. These powerful techniques enable the formation of carbon-carbon bonds between allyl bromide and diverse coupling partners, providing a versatile route to complex organic molecules .

Polymer Chemistry

Allyl bromide finds applications in polymer chemistry, particularly in the synthesis of addition polymers:

Free radical polymerization

Allyl bromide readily undergoes free radical polymerization, leading to the formation of poly(allyl bromide) (PBAB). This polymer possesses unique properties, such as flame retardancy and cross-linking ability, making it valuable in various applications .

Copolymerization

Allyl bromide can be co-polymerized with other monomers to create copolymers with tailored properties. These copolymers can exhibit a wider range of functionalities compared to homopolymers, making them suitable for diverse applications in materials science .

Other Research Applications

Beyond organic synthesis and polymer chemistry, allyl bromide finds applications in other research areas:

Chemical modification of biomolecules

Allyl bromide can be used to modify biomolecules, such as proteins and nucleic acids, by introducing the allyl group. This modification can be employed to study the structure-function relationships of biomolecules or for the development of novel bioconjugates .

Material science research

Allyl bromide serves as a precursor for the synthesis of various materials with specific properties. For example, it can be used to prepare flame retardant coatings or materials with antimicrobial activity .

Allyl bromide, also known as 3-bromopropene, is an organic halide with the chemical formula C₃H₅Br. It appears as a colorless liquid, although commercial samples may exhibit a yellow or brown tint due to impurities. This compound has a pungent, irritating odor and is classified as an alkylating agent, which makes it useful in various chemical syntheses, including the production of polymers and pharmaceuticals. Due to its reactivity, allyl bromide is considered more hazardous than other similar compounds, such as allyl chloride, and requires careful handling to avoid exposure and potential health risks .

Allyl bromide is a hazardous compound and requires proper handling in a scientific research setting. Here are some key safety concerns:

- Toxicity: Allyl bromide is toxic by inhalation, ingestion, and skin contact. It can cause irritation of the eyes, skin, and respiratory system. Chronic exposure may lead to nerve damage [].

- Flammability: Allyl bromide is flammable and can readily ignite. Its vapors are heavier than air and can form explosive mixtures [].

- Reactivity: Allyl bromide can react violently with strong oxidizing agents and strong bases [].

Recommendations for Safe Handling

- Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling allyl bromide.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Store allyl bromide in a cool, dry place away from heat, light, and incompatible chemicals.

- Dispose of waste according to local regulations.

Allyl bromide is primarily recognized for its role as an electrophilic alkylating agent. It readily reacts with nucleophiles, facilitating the introduction of the allyl group into various organic molecules. The general reaction can be represented as follows:

Where Nu represents a nucleophile such as amines or carbanions. Additionally, allyl bromide can undergo reactions with magnesium metal in dry ether to form allylmagnesium bromide, a Grignard reagent:

This compound can also participate in hydrohalogenation reactions and halogen-exchange reactions with allyl chloride .

Research indicates that allyl bromide exhibits mutagenic properties. Studies have demonstrated that it can induce unscheduled DNA synthesis in human cell lines and show mutagenic effects in bacterial assays. The potency of allyl bromide's mutagenicity is generally ranked lower than that of allyl iodide but higher than allyl chloride. In vivo studies have confirmed its ability to form DNA adducts, which are indicative of its potential cancer-initiating capabilities .

Allyl bromide is typically synthesized through several methods:

- Hydrohalogenation: The most common method involves reacting allyl alcohol with hydrobromic acid:

- Halogen-Exchange Reaction: Allyl chloride can be treated with hydrobromic acid in the presence of copper bromide to yield allyl bromide.

- Allylic Bromination: Propene can also undergo allylic bromination to produce this compound .

Allyl bromide serves multiple purposes in various fields:

- Organic Synthesis: It is widely used as an alkylating agent in the synthesis of pharmaceuticals such as methohexital and secobarbital.

- Polymer Production: Employed in the manufacture of synthetic resins and polymers.

- Agriculture: Utilized as a soil fumigant.

- Chemical Intermediates: Functions as a precursor for producing other organometallic compounds like allylzinc bromide .

Studies have shown that allyl bromide interacts significantly with biological systems, particularly through its mutagenic effects. It has been observed to bind to DNA, leading to the formation of various adducts that may contribute to its carcinogenic potential. The interaction profile indicates that it reacts with nucleophilic sites on DNA bases, resulting in structural modifications that could initiate cancerous processes .

Allyl bromide shares similarities with several other compounds in the allylic halides category. Here are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Allyl Chloride | C₃H₅Cl | Less reactive than allyl bromide; used similarly but generally considered safer. |

| Allyl Iodide | C₃H₅I | More reactive and potent mutagen compared to both allyl bromide and chloride. |

| Vinyl Bromide | C₂H₃Br | Similar structure but lacks the additional carbon; used in different synthetic applications. |

| 1-Bromopropane | C₃H₇Br | A saturated compound; less reactive compared to unsaturated allylic halides. |

Uniqueness: Allyl bromide is distinguished by its balance of reactivity and utility in organic synthesis compared to its halogen analogs. Its ability to form stable Grignard reagents further enhances its significance in various

Allyl bromide (C₃H₅Br) exhibits distinct reactivity in SN2 reactions due to its conjugated π-system, which stabilizes transition states through hyperconjugation and inductive effects. Unlike non-allylic primary halides, allyl bromide undergoes SN2 substitution with inverted stereochemistry but at rates faster than secondary alkyl halides due to reduced steric hindrance and enhanced transition state stabilization.

Stereochemical Inversion Mechanism

The SN2 reaction proceeds via a backside nucleophilic attack, resulting in inversion of configuration at the α-carbon. For allyl bromide, this mechanism is confirmed by the retention of stereochemistry in the product when chiral substrates are used. For example, (S)-configured allyl bromide derivatives yield (R)-configured products upon substitution.

Kinetic Behavior

The rate law for allyl bromide SN2 reactions follows second-order kinetics:

$$

\text{Rate} = k[\text{Allyl Bromide}][\text{Nucleophile}]

$$

This bimolecular dependence is consistent with the concerted mechanism, where bond breaking and forming occur simultaneously. Experimental studies show that allyl bromide reacts 30 times faster with iodide ions in acetone compared to benzyl chloride, underscoring its heightened electrophilicity.

Computational Modeling of Transition States in Allyl Bromide-Mediated Bimolecular Reactions

Quantum chemical studies using ωB97X-D/6-311++G(3df,2pd) methods reveal critical insights into allyl bromide’s transition state (TS) structure. Key findings include:

| Parameter | Allyl Bromide TS | Propyl Chloride TS | Source |

|---|---|---|---|

| Activation Energy (kcal/mol) | 12.5–15.0 | 18.0–22.0 | |

| C–Br Bond Length (Å) | 2.15–2.20 | 2.25–2.30 | |

| Nucleophile Approach Angle | 180° (backside) | 180° (backside) |

The lower activation energy for allyl bromide stems from hyperconjugative stabilization of the TS through delocalization of negative charge into the adjacent π-system. This effect is absent in saturated systems like propyl chloride, where steric and electronic factors dominate.

Electrostatic Contributions

The Galabov–Allen–Wu (GAW) model highlights electrostatic interactions as critical drivers of TS stabilization. For anionic nucleophiles (e.g., Br⁻, I⁻), the δ⁺ charge on the β-carbon (C₂) in allyl bromide attracts the nucleophile, lowering the TS energy. Neutral nucleophiles (e.g., NH₃) exhibit weaker electrostatic interactions, leading to higher activation barriers.

Solvent Effects on Ionization Channels in Solvolysis Mechanisms

Solvent polarity significantly influences the solvolysis kinetics of allyl bromide. In ethanol-water mixtures, the reaction rate increases with solvent polarity, indicating a transition state with partial ionization. For example:

| Solvent Composition (Ethanol:Water) | Rate Constant (k, s⁻¹) |

|---|---|

| 100% Ethanol | 1.2 × 10⁻⁴ |

| 50% Ethanol, 50% Water | 3.8 × 10⁻⁴ |

| 20% Ethanol, 80% Water | 6.5 × 10⁻⁴ |

This trend suggests that solvation stabilizes the developing charge in the TS, accelerating the reaction. However, allyl bromide’s conjugated system reduces the degree of ionization compared to non-allylic halides, favoring SN2 over SN1 pathways even in polar solvents.

Comparative Reactivity Studies: Allyl vs. Benzyl and Non-Allylic Halides

Allyl bromide demonstrates superior SN2 reactivity compared to both benzyl and non-allylic halides due to its unique electronic structure.

Reactivity Trends

| Substrate | Relative SN2 Reactivity (KI/Acetone, 25°C) |

|---|---|

| Allyl Bromide | 100 |

| Benzyl Bromide | 30 |

| 2-Bromopropane | <1 |

These data align with the concept of allylic stabilization, where resonance delocalizes negative charge in the TS, lowering activation energy. Benzyl bromide, while more reactive than non-allylic halides, lacks the conjugative π-system of allyl bromide, resulting in slower kinetics.

Steric and Electronic Trade-offsTertiary alkyl halides (e.g., 2-bromopentane) are unreactive toward SN2 due to steric hindrance. Allyl bromide avoids this limitation by maintaining a planar geometry at the α-carbon, allowing unhindered nucleophilic attack. Computational studies confirm that allyl bromide’s TS strain energy (ΔEstrain) is 2–4 kcal/mol lower than propyl chloride, compensating for less favorable interaction energies (ΔEint).

The development of ultraviolet-photosensitive preceramic polymers through allyl bromide functionalization represents a significant advancement in polymer-derived ceramics technology. This approach combines the nucleophilic reactivity of allyl bromide with preceramic polymer backbones to create photocurable systems suitable for additive manufacturing and precision ceramic component fabrication.

Mechanistic Foundation

The fundamental mechanism involves the nucleophilic substitution reaction between allyl bromide and hydroxyl or amino functional groups present on preceramic polymer chains. Li and colleagues demonstrated this approach by grafting ultraviolet-sensitive acrylate groups onto polyvinylsilazane backbones through allyl bromide substitution, providing an alternative to conventional acrylation methods. The reaction proceeds via an S_N2 mechanism where the bromide serves as a leaving group, enabling the incorporation of polymerizable allyl functionality into the polymer structure.

Recent investigations by Chen and coworkers revealed that the intermediate 3-ethyl-3-allylmethoxyoxetane, synthesized using allyl bromide as the alkylating agent, demonstrates exceptional photosensitivity when incorporated into preceramic formulations. Their systematic analysis using Photo-Differential Scanning Calorimetry confirmed rapid photopolymerization kinetics, with the prepolymer achieving complete cure within minutes of ultraviolet exposure.

Structural Characterization and Performance

The structural integrity of allyl bromide-functionalized preceramic polymers has been extensively characterized using advanced spectroscopic techniques. Fourier Transform Infrared spectroscopy reveals the characteristic disappearance of C=C stretching vibrations at approximately 1640 cm⁻¹ upon ultraviolet curing, indicating successful cross-linking through the allyl functional groups. Proton Nuclear Magnetic Resonance analysis confirms the retention of the preceramic backbone while demonstrating quantitative conversion of the photoreactive allyl groups.

Thermal stability analysis of these systems shows remarkable performance characteristics. The cured polymers maintain structural integrity up to 405°C, with ceramic yields reaching 20.55% at optimal pyrolysis temperatures. The mechanical properties of ultraviolet-cured samples demonstrate tensile strengths of 25.95 MPa, indicating substantial cross-link density and network formation.

Advanced Formulation Strategies

Contemporary research has focused on developing multifunctional preceramic formulations that incorporate allyl bromide-derived functionalities with inorganic fillers. Almeataq and Alosime developed a novel approach using p(dimethylsiloxane-co-allylmethylsiloxane) copolymers functionalized through allyl bromide chemistry to effectively disperse hydrophilic alumina nanoparticles in hydrophobic polymer matrices. This methodology addresses the fundamental challenge of filler-matrix compatibility in preceramic composite systems.

The incorporation of borazine-type functionalities through allyl bromide modification has emerged as a particularly promising approach. Lu and colleagues synthesized B,B′,B′′-(dimethyl)ethyl-acrylate-silyloxyethyl-borazine preceramic polymers where six-membered borazine rings activate ultraviolet-induced polymerization. The resulting systems demonstrate dramatic photopolymerization activity, achieving maximum double-bond conversion within 40 seconds of ultraviolet exposure.

Self-Initiation Phenomena

A remarkable discovery in allyl bromide-containing photopolymer systems is the self-initiation capability observed in brominated aromatic acrylates. Scherzer and colleagues demonstrated that brominated compounds can initiate photopolymerization without conventional photoinitiators. Their mechanistic studies revealed quantum yields for bromine radical formation reaching 0.3, with the triplet states showing reduced oxygen sensitivity due to extremely short lifetimes.

This self-initiation mechanism proceeds through photochemical cleavage of carbon-bromine bonds, generating reactive bromine radicals capable of initiating chain polymerization. The process is particularly effective under wavelengths greater than 300 nm, where conventional acrylates show minimal absorption, expanding the spectral window for photocuring applications.

Processing and Manufacturing Applications

The unique combination of photocurability and ceramic-forming capability makes these materials ideally suited for stereolithography and other additive manufacturing processes. The controlled cross-linking through ultraviolet exposure enables precise dimensional control during shaping, while subsequent pyrolysis converts the organic precursor to ceramic components with minimal dimensional change.

Critical processing parameters include ultraviolet light intensity, exposure time, and atmospheric conditions. Optimal curing typically requires light intensities of 2300 mW/cm² with exposure times ranging from seconds to minutes depending on the specific formulation. The curing process must be conducted under inert atmospheres to prevent oxygen inhibition of radical polymerization.

Controlled Radical Polymerization Techniques Utilizing Allylic Initiators

Controlled radical polymerization using allylic initiators represents a sophisticated approach to synthesizing well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. The unique reactivity profile of allylic compounds, particularly allyl bromide, provides distinctive advantages in various controlled polymerization mechanisms including Atom Transfer Radical Polymerization and Reversible Addition-Fragmentation chain Transfer polymerization.

Atom Transfer Radical Polymerization with Allyl Halides

The application of allyl halides as initiators in Atom Transfer Radical Polymerization has been extensively investigated by Matyjaszewski and colleagues. Their systematic studies demonstrated that allyl bromide functions effectively as a macroinitiator when combined with copper-based catalyst systems. The polymerization of styrene using allyl halides in the presence of CuX/4,4′-di(5-nonyl)-2,2′-bipyridine catalysts proceeds in a controlled manner, though polystyrene with lower polydispersity indices is obtained with bromide-based initiator-catalyst systems compared to chloride analogues.

The mechanistic foundation involves the reversible transfer of halogen atoms between the dormant allylic species and the copper catalyst. The equilibrium constant for this process, designated as KATRP, significantly influences the polymerization control. For allyl bromide initiators, the KATRP values are typically higher than conventional alkyl halide initiators due to the resonance stabilization of the resulting allyl radical.

However, challenges arise when applying allyl halide initiators to methacrylate polymerization. Matyjaszewski and Wang observed that methyl methacrylate polymerization initiated by allyl chloride resulted in polymers with molecular weights four times higher than predicted values. The addition of 10 mol% styrene to methyl methacrylate significantly improved polymerization control, suggesting that the propagating radical structure influences the efficiency of the activation-deactivation equilibrium.

Reversible Addition-Fragmentation Chain Transfer Polymerization

The selective Reversible Addition-Fragmentation chain Transfer polymerization of allyl-containing monomers has been successfully demonstrated by Liu and coworkers. Their approach involves the copolymerization of styrene and allyl methacrylate, where the higher reactivity of the methacrylate double bond relative to the allyl double bond enables selective polymerization through the methacrylate functionality while preserving the allyl groups in the side chains.

This selectivity is achieved through careful selection of chain transfer agents and reaction conditions that favor rapid equilibrium establishment. The resulting copolymers exhibit well-defined structures with high chain-end functionality, as confirmed by Gel Permeation Chromatography and Proton Nuclear Magnetic Resonance analyses. The preserved allyl functionality provides sites for subsequent post-polymerization modification through various click chemistry reactions.

Mechanistic Considerations and Radical Stability

The unique behavior of allylic initiators in controlled radical polymerization stems from the resonance stabilization of allylic radicals. Upon activation, allyl bromide generates resonance-stabilized radicals that exhibit different reactivity patterns compared to conventional primary or secondary alkyl radicals. This stabilization affects both the activation rate constant and the deactivation kinetics, requiring careful optimization of catalyst systems and reaction conditions.

The propagation rate constants for allyl-derived radicals are typically lower than those for conventional radicals due to the delocalized nature of the radical center. This characteristic can be advantageous for achieving better control over molecular weight distribution but may result in slower overall polymerization rates. The termination reactions involving allyl radicals also exhibit unique kinetics, with combination reactions favored over disproportionation due to the radical structure.

Organocatalyzed Living Radical Polymerization

Recent advances in organocatalyzed living radical polymerization have demonstrated the utility of alkyl bromides, including allyl bromide, as precursors for dormant species through in situ halogen exchange reactions. Xiao and colleagues developed a system where alkyl bromides undergo transformation to alkyl iodides in the presence of sodium iodide and tetrabutylammonium iodide catalysts.

This approach overcomes the storage stability limitations of alkyl iodides while maintaining the advantages of organocatalyzed polymerization. The transformation efficiency depends critically on the structure of the alkyl bromide, with allyl bromide showing favorable conversion kinetics due to the allylic activation of the carbon-bromine bond. The resulting polymerizations achieve low polydispersity indices (1.1-1.4) with high monomer conversions (70-90%) in reasonable timeframes.

Advanced Initiator Design

Contemporary research has focused on developing specialized allylic initiators with enhanced functionality. The incorporation of additional reactive groups into allylic initiators enables the synthesis of telechelic polymers and complex architectures through subsequent chemical transformations. These multifunctional initiators combine the controlled polymerization capability of the allylic bromide with orthogonal reactivity for post-polymerization modification.

The design principles for effective allylic initiators include optimization of the leaving group ability, incorporation of stabilizing substituents, and consideration of steric effects around the reactive center. Computational studies have provided insights into the electronic factors governing the reactivity of different allylic systems, guiding the rational design of new initiator structures.

Dendrimer Synthesis Through Iterative Allylation-Bromination Cycles

The synthesis of dendrimers through iterative allylation-bromination cycles represents an elegant strategy for constructing highly branched macromolecules with precise control over generation, functionality, and architectural complexity. This methodology leverages the complementary reactivity of allyl and bromide functionalities to enable divergent growth patterns while maintaining structural integrity throughout multiple synthetic cycles.

Fundamental Synthetic Strategy

The iterative allylation-bromination approach relies on alternating chemical transformations that double the number of peripheral functional groups with each generation. The process begins with a multifunctional core bearing bromide groups, which undergo nucleophilic substitution with allyl alcohol or related allyl-containing nucleophiles. The resulting allyl-terminated structure is then subjected to bromination reactions, typically through radical or electrophilic mechanisms, to regenerate bromide functionality at doubled multiplicity.

Singh and colleagues demonstrated this concept through the synthesis of heterofunctional polyester dendrimers containing up to 21 internally queued bromine atoms. Their divergent growth approach utilizes direct azidation reactions to convert bromide groups to clickable azide functionalities, enabling subsequent coupling of therapeutic and chemical moieties through copper-catalyzed azide-alkyne cycloaddition reactions.

Mechanistic Pathways and Reaction Optimization

The allylation step typically proceeds through Williamson etherification conditions using allyl bromide, sodium hydride, and phase-transfer catalysts such as tetrabutylammonium iodide. Critical optimization parameters include the stoichiometric excess of allyl bromide, reaction temperature, and solvent selection. To prevent silyl migration in systems containing protecting groups, high concentrations of allyl bromide are maintained before base addition, ensuring rapid alkylation kinetics.

The subsequent bromination can be achieved through various methods including N-bromosuccinimide in the presence of radical initiators, or through electrophilic bromination using molecular bromine. The choice of bromination method significantly influences the regioselectivity and yield of the desired multiply-brominated products. Radical bromination tends to favor allylic positions, providing the desired terminal bromination pattern required for continued dendrimer growth.

Accelerated Growth Methodologies

Antoni and coworkers developed an accelerated growth approach for dendrimer synthesis based on AB₂-CD₂ monomer combinations, enabling the synthesis of sixth-generation dendrimers in a single day. This methodology combines the chemoselective nature of click chemistry with traditional acyl chloride reactions, eliminating the need for protection-deprotection cycles that typically limit synthetic efficiency.

The AB₂-CD₂ approach utilizes monomers bearing orthogonal functional groups that react selectively under different conditions. The AB₂ monomer contains two alkene groups and one aldehyde functionality, while the CD₂ monomer features two alkynes and one aldehyde group. This orthogonality enables rapid dendritic growth through iterative thiol-ene and copper-catalyzed azide-alkyne cycloaddition reactions without interference between different functional groups.

Structural Control and Characterization

The precise control over dendrimer architecture achieved through iterative allylation-bromination cycles enables the synthesis of dendrimers with predetermined numbers of functional groups at specific locations. Rahman and colleagues demonstrated the synthesis of dendrimers with well-defined surface functionalities through careful control of the allylation-bromination sequence. Their approach utilizes click chemistry coupling reactions to attach various functional groups while maintaining the structural integrity of the dendritic framework.

Characterization of these complex structures requires sophisticated analytical techniques including high-resolution Nuclear Magnetic Resonance spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry, and multi-dimensional chromatographic methods. The symmetrical nature of dendrimers synthesized through iterative cycles produces characteristic spectroscopic signatures that enable verification of structural perfection and assessment of defect levels.

Advanced Functionalization Strategies

Contemporary research has expanded the scope of iterative allylation-bromination cycles to include the synthesis of dendrimers with internal functionality distributed throughout the dendritic structure. This approach enables the creation of dendrimers with gradient properties, where different functional groups are incorporated at specific generations, providing unique opportunities for multifunctional applications.

The incorporation of heterofunctional polyester dendrimers with internally queued bromide groups represents a significant advance in this field. These structures enable orthogonal functionalization through multiple reaction pathways including copper-catalyzed azide-alkyne cycloaddition, thiol-bromo click reactions, and esterification reactions. The resulting dendrimers exhibit enhanced potential for biomedical applications due to their ability to carry multiple therapeutic entities while maintaining biocompatibility through the polyester backbone.

Synthetic Challenges and Solutions

The iterative nature of dendrimer synthesis through allylation-bromination cycles presents several synthetic challenges including incomplete conversions, side reactions, and purification difficulties. The accumulation of defects through multiple synthetic cycles can significantly impact the final dendrimer properties, requiring careful optimization of each transformation step.

Contemporary solutions include the development of more efficient bromination methods, improved purification protocols utilizing chromatographic and precipitation techniques, and the implementation of quality control measures at each generation. The use of automated synthesis platforms has enabled more reproducible results and better control over reaction parameters, leading to higher-quality dendrimer products with reduced defect levels.

Physical Description

Liquid

Color/Form

XLogP3

Boiling Point

70.1 °C

71.3 °C at 760 mm Hg

Flash Point

30 °F (-1 °C)

Vapor Density

Density

1.398 at 20 °C/4 °C

LogP

log Kow = 1.79

Odor

Melting Point

-119.0 °C

-119 °C

UNII

GHS Hazard Statements

H225 (91.8%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (98.36%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (95.08%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (27.87%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (65.57%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H340 (27.87%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (34.43%): May cause cancer [Danger Carcinogenicity];

H400 (96.72%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Corrosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Prepared from hydrobromic acid and allyl alcohol; ... from triphenylphosphite, allyl alcohol and benzyl bromide.

General Manufacturing Information

1-Propene, 3-bromo-: ACTIVE

Storage Conditions

Keep tightly closed.

Interactions

Dates

Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem